molecular formula C21H17Cl2NO3 B2916977 ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 850020-77-8

ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B2916977
CAS RN: 850020-77-8
M. Wt: 402.27
InChI Key: PSSPITAXGZQYQL-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve multiple targets. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in regulating oxidative stress and inflammation. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate also activates the protein kinase C (PKC) pathway, which is involved in regulating synaptic plasticity and memory formation. Additionally, ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can protect neuronal cells from oxidative stress, reduce Aβ production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also shown that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has also been shown to improve glucose metabolism and increase insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is its ability to cross the blood-brain barrier, which makes it a promising candidate for treating neurodegenerative diseases. ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has also been shown to have a good safety profile in animal studies. However, one of the limitations of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate treatment on cognitive function and neurodegeneration in animal models of Alzheimer's disease. Additionally, the potential therapeutic applications of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate in other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored. Finally, the development of ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurodegenerative diseases.

Synthesis Methods

Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate was first synthesized by Schubert et al. in 2012 using a combinatorial approach. The compound was designed by combining structural features of curcumin and cyclohexyl-bisphenol A, both of which have been shown to have neuroprotective properties. The synthesis involves a multistep process, including the condensation of 3,4-dichlorobenzylamine with 2,5-dimethoxybenzaldehyde, followed by the reaction with ethyl acetoacetate and subsequent cyclization.

Scientific Research Applications

Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can protect neuronal cells from oxidative stress, reduce amyloid-beta (Aβ) production, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's disease have also demonstrated that ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate can improve cognitive function, reduce Aβ levels, and decrease neuroinflammation.

properties

IUPAC Name

ethyl 4-[(3,4-dichlorophenyl)methyl]-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3/c1-2-27-21(26)19-15(10-13-8-9-16(22)17(23)11-13)18(12-25)24-20(19)14-6-4-3-5-7-14/h3-9,11-12,24H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPITAXGZQYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate

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